molecular formula C8H10N2O2 B2414622 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 137614-47-2

3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2414622
CAS No.: 137614-47-2
M. Wt: 166.18
InChI Key: XZXPFRVWRDVHKT-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclopropyl group at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .

Scientific Research Applications

3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

Target of Action

The primary target of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid is the succinate dehydrogenase enzyme (SDH) . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate. By inhibiting this enzyme, the compound can disrupt energy production in cells .

Mode of Action

This compound interacts with its target, the SDH enzyme, by binding to the active site of the enzyme. This binding inhibits the normal function of the enzyme, preventing the oxidation of succinate to fumarate . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of SDH by this compound affects the citric acid cycle, a crucial biochemical pathway for energy production. The downstream effects include a decrease in ATP production, which can lead to cell death, particularly in rapidly dividing cells such as fungal cells .

Pharmacokinetics

The compound’s solubility in dmso and methanol suggests that it may be well-absorbed in the body

Result of Action

The result of the action of this compound is the inhibition of the SDH enzyme, leading to disruption of the citric acid cycle and a decrease in ATP production. This can lead to cell death, making the compound potentially useful as a fungicide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone to form the pyrazole ring, followed by carboxylation at the 4-position . The reaction conditions often include the use of catalysts such as palladium or copper and solvents like dimethyl sulfoxide (DMSO) or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological activities and applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties.

Properties

IUPAC Name

3-cyclopropyl-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-4-6(8(11)12)7(9-10)5-2-3-5/h4-5H,2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXPFRVWRDVHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137614-47-2
Record name 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of methyl 3-cyclopropyl-3-oxopropanoate (10.0 g, 70.4 mmol) and 1,1-dimethoxy-N,N-dimethylmethanamine (10.1 g, 84.4 mmol) was stirred for 1 hr. The reaction mixture was concentrated under reduced pressure, and the residue was dissolved in diethyl ether (25 mL). A solution of methylhydrazine (3.56 g, 77.4 mmol) in diethyl ether (25 mL) was added dropwise with stirring under ice-cooling, and the mixture was stirred for 1 hr. The reaction mixture was diluted with ethyl acetate, washed with water and saturated brine, dried over anhydrous magnesium sulfate and filtrated. The filtrate was concentrated under reduced pressure, ethanol (35 mL) and 8N aqueous sodium hydroxide solution (17.5 mL) were added to the residue, and the mixture was stirred at room temperature for 15 hr. The reaction mixture was neutralized with 1N hydrochloric acid, and the precipitated solid was collected by filtration and washed with water to give a mixture (8.71 g, 75%) of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid (1) and 5-cyclopropyl-1-methyl-1H-pyrazole-4-carboxylic acid (2) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
3.56 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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